molecular formula C15H22O2 B14747925 Propan-2-yl 6-phenylhexanoate CAS No. 2762-79-0

Propan-2-yl 6-phenylhexanoate

Cat. No.: B14747925
CAS No.: 2762-79-0
M. Wt: 234.33 g/mol
InChI Key: DBBRDERKRASOMJ-UHFFFAOYSA-N
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Description

Propan-2-yl 6-phenylhexanoate is an organic ester compound. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is formed by the esterification of 6-phenylhexanoic acid with propan-2-ol (isopropanol).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-phenylhexanoate typically involves the esterification reaction between 6-phenylhexanoic acid and propan-2-ol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or solid acid catalysts can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-phenylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 6-phenylhexanoic acid and propan-2-ol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products

    Hydrolysis: 6-phenylhexanoic acid and propan-2-ol.

    Reduction: 6-phenylhexanol.

    Transesterification: A new ester and an alcohol.

Scientific Research Applications

Propan-2-yl 6-phenylhexanoate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of propan-2-yl 6-phenylhexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 6-phenylhexanoic acid and propan-2-ol. The released acid can interact with various molecular targets, potentially influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-phenylhexanoate: Similar ester with ethyl group instead of propan-2-yl.

    Methyl 6-phenylhexanoate: Similar ester with methyl group instead of propan-2-yl.

    Butyl 6-phenylhexanoate: Similar ester with butyl group instead of propan-2-yl.

Uniqueness

Propan-2-yl 6-phenylhexanoate is unique due to its specific ester linkage, which can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical and biological systems.

Properties

CAS No.

2762-79-0

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

propan-2-yl 6-phenylhexanoate

InChI

InChI=1S/C15H22O2/c1-13(2)17-15(16)12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3

InChI Key

DBBRDERKRASOMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCC1=CC=CC=C1

Origin of Product

United States

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